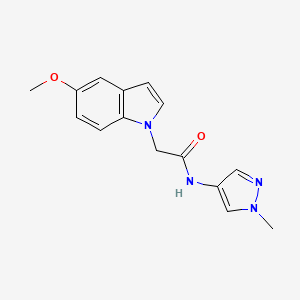
2-(5-methoxy-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-methoxy-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as MIPA and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of 2-(5-methoxy-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide involves the inhibition of various enzymes and receptors. MIPA has been shown to inhibit the activity of phosphodiesterase (PDE) enzymes, which are involved in the regulation of intracellular signaling pathways. MIPA has also been shown to bind to the adenosine A1 receptor and the sigma-1 receptor, which are involved in the modulation of neurotransmitter release and cell survival.
Biochemical and Physiological Effects:
2-(5-methoxy-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, MIPA has been shown to induce apoptosis and inhibit the growth of cancer cells. In neurons, MIPA has been shown to modulate neurotransmitter release and protect against oxidative stress. MIPA has also been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(5-methoxy-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide in lab experiments include its ability to inhibit various enzymes and receptors, its potential as a lead compound for drug discovery, and its ability to modulate neurotransmitter release. The limitations of using MIPA in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
Zukünftige Richtungen
There are several future directions for research on 2-(5-methoxy-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide. These include further studies on its mechanism of action, its potential applications in cancer research and drug discovery, and its potential as a neuroprotective agent. Other future directions include the development of new derivatives of MIPA and the investigation of its potential as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of 2-(5-methoxy-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide involves the reaction of 5-methoxyindole-2-carboxylic acid with 1-methyl-1H-pyrazol-4-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-(5-methoxy-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, MIPA has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, MIPA has been studied for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter release. In drug discovery, MIPA has been used as a lead compound for the development of new drugs.
Eigenschaften
IUPAC Name |
2-(5-methoxyindol-1-yl)-N-(1-methylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-18-9-12(8-16-18)17-15(20)10-19-6-5-11-7-13(21-2)3-4-14(11)19/h3-9H,10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTWAWUXTOGHBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)CN2C=CC3=C2C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methoxy-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

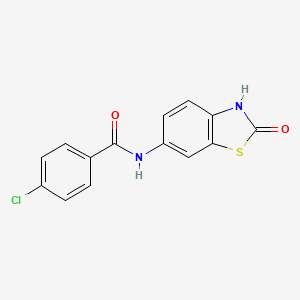
![N-(1H-indol-4-yl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7561629.png)
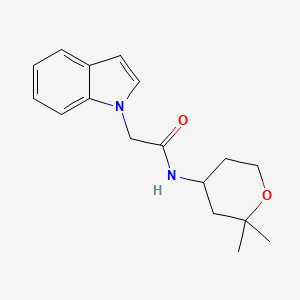

![2-[[3-[4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidine-1-carbonyl]phenyl]methyl]isoindole-1,3-dione](/img/structure/B7561644.png)
![N-tert-butyl-3-[(2-chloroacetyl)amino]benzamide](/img/structure/B7561652.png)
![3-azaspiro[5.5]undecan-3-yl(1H-pyrazol-5-yl)methanone](/img/structure/B7561654.png)
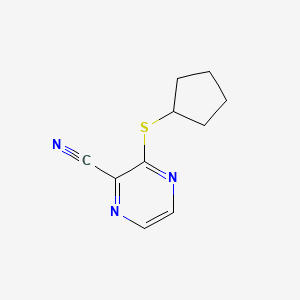
![2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7561670.png)
![3-[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7561678.png)
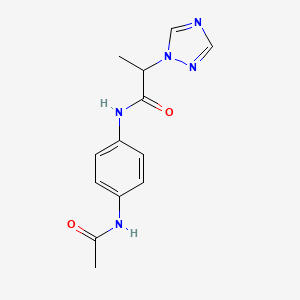
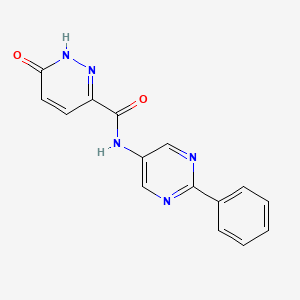
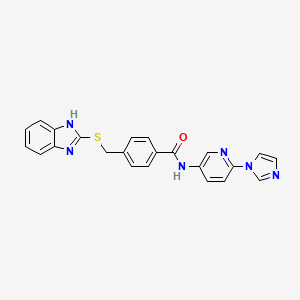
![N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]-2-oxo-1H-quinoline-3-carboxamide](/img/structure/B7561709.png)